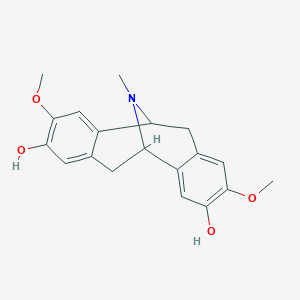
Bisnorargemonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bisnorargemonine is a compound that has garnered interest in the scientific community due to its unique structural properties and potential applications It is an isoquinoline alkaloid, which means it belongs to a class of naturally occurring organic compounds that contain nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
Bisnorargemonine can be synthesized through several methods. One common approach involves the Pictet-Gams modification of the Bischler-Napieralski cyclization to construct the required isoquinoline intermediates . This method involves the use of specific reagents and conditions to achieve the desired product. For example, the synthesis of this compound isomers, such as 3,9-dihydroxy-2,8-dimethoxy-N-methylpavinane and 2,8-dihydroxy-3,9-dimethoxy-N-methylpavinane, has been reported .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis typically involves similar principles as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions, reagent availability, and cost-effectiveness.
化学反応の分析
Types of Reactions
Bisnorargemonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s efficiency and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions could produce various reduced forms of the compound.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Bisnorargemonine’s interactions with biological molecules have been explored to understand its potential as a bioactive compound.
Medicine: Research has investigated the compound’s potential therapeutic effects, including its use as a lead compound for drug development.
Industry: The compound’s properties may be leveraged in various industrial applications, such as the development of new materials or chemical processes.
作用機序
The mechanism of action of bisnorargemonine involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed that the compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.
類似化合物との比較
Bisnorargemonine can be compared with other isoquinoline alkaloids, such as berberine, palmatine, and corydaline. These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound’s uniqueness lies in its distinct structural features and the specific reactions it undergoes, which may confer unique properties and applications.
List of Similar Compounds
- Berberine
- Palmatine
- Corydaline
特性
CAS番号 |
29944-24-9 |
|---|---|
分子式 |
C19H21NO4 |
分子量 |
327.4 g/mol |
IUPAC名 |
5,12-dimethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene-4,13-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-14-4-10-6-16(21)19(24-3)9-13(10)15(20)5-11-7-18(23-2)17(22)8-12(11)14/h6-9,14-15,21-22H,4-5H2,1-3H3 |
InChIキー |
JLYWCHLTLCGOMW-UHFFFAOYSA-N |
正規SMILES |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)O)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


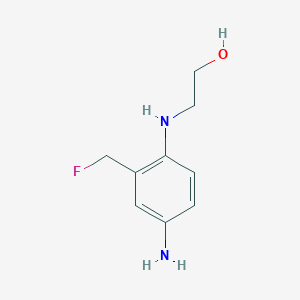
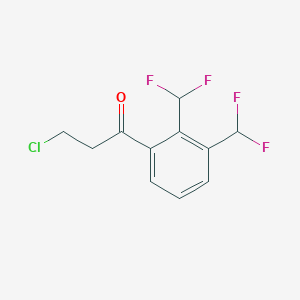
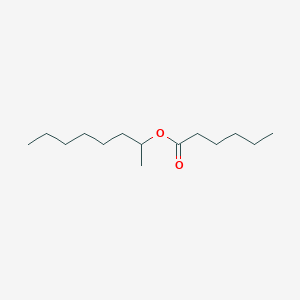

![Bis[3,5-bis(diethylamino)phenyl]methanone](/img/structure/B14073533.png)
![benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate](/img/structure/B14073538.png)
![4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione](/img/structure/B14073544.png)

![2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)
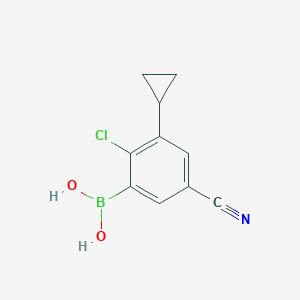
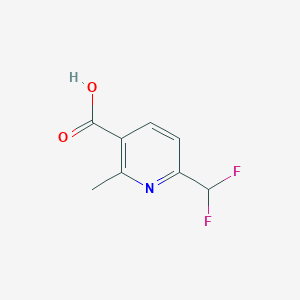
![2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one](/img/structure/B14073583.png)
![(E)-3-(5-Bromo-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073586.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14073589.png)
